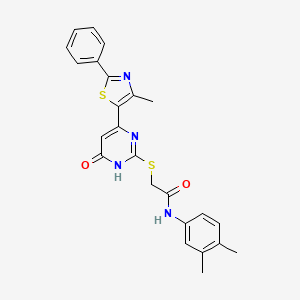

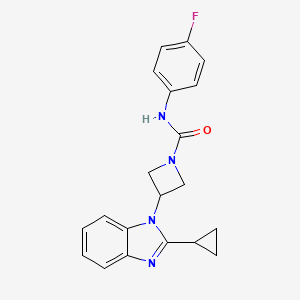

![molecular formula C17H15Cl2F3N2O4S B2504632 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 343374-18-5](/img/structure/B2504632.png)

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H15Cl2F3N2O4S and its molecular weight is 471.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicide Research

Chloroacetamide herbicides, a group to which the mentioned compound is structurally related, are extensively used in agriculture. Their metabolism in liver microsomes has been studied to understand the pathways leading to their carcinogenic effects in rats. The metabolic pathway involves the formation of certain intermediates, which are further metabolized to other compounds, possibly leading to carcinogenic products. This research is crucial for understanding the safety and environmental impact of these herbicides. The role of human cytochrome P450 in the metabolism of acetochlor, alachlor, and metolachlor, which are related to the compound , has been particularly noted, highlighting the importance of these enzymes in the metabolism of chloroacetamide herbicides (Coleman et al., 2000).

Synthesis and Molecular Structures

Structural Studies and Synthesis

The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, compounds with structures somewhat similar to the compound , reveals insights into their crystal structure, hydrogen bonding, and potential anticonvulsant activities. The structural details and stereochemical comparisons highlight the significance of certain molecular features for their biological activities (Camerman et al., 2005).

Chemical Transformations and Reactions

Oxidation Reactions

The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to produce N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides demonstrates the chemical reactivity and potential for transformation of these types of compounds. These reactions expand the understanding of the chemical behavior and potential applications of compounds similar to the one (Rozentsveig et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the searched resources, it’s worth noting that the demand for similar compounds, such as TFMP derivatives, has been steadily increasing in the last 30 years . These compounds have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

Properties

IUPAC Name |

2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-8-14(12(18)7-13(15)19)24(29(2,26)27)9-16(25)23-11-5-3-4-10(6-11)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTUYHBTIJXOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)